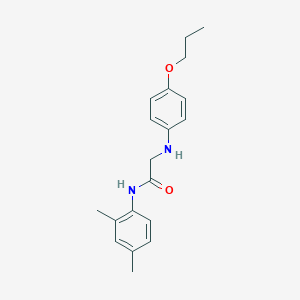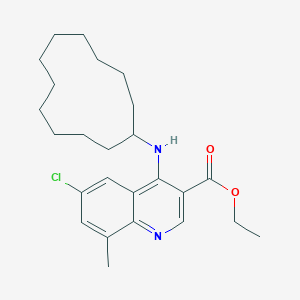
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHETMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHETMS has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that it has a relatively simple synthesis method and is readily available. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
InChI-Schlüssel |
LEXWYGNLTSQMSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)




![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
